

# Circulating Levels of 24,25-Dihydroxyvitamin D in Healthy Individuals: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 24, 25-Dihydroxy VD2

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## Introduction

24,25-dihydroxyvitamin D ( $24,25(\text{OH})_2\text{D}$ ) is a significant catabolite of 25-hydroxyvitamin D ( $25(\text{OH})\text{D}$ ), the primary circulating form of vitamin D. The formation of  $24,25(\text{OH})_2\text{D}$  is catalyzed by the enzyme CYP24A1 (25-hydroxyvitamin D-24-hydroxylase) and serves as a key indicator of vitamin D catabolic status. While vitamin D exists in two major forms,  $\text{D}_2$  (ergocalciferol) and  $\text{D}_3$  (cholecalciferol), the majority of available research on 24,25-dihydroxyvitamin D focuses on the total concentration or the  $\text{D}_3$  metabolite ( $24,25(\text{OH})_2\text{D}_3$ ). Data specifically on the circulating levels of 24,25-dihydroxyvitamin  $\text{D}_2$  ( $24,25(\text{OH})_2\text{D}_2$ ) in healthy individuals is limited, likely due to its lower prevalence in populations without significant vitamin  $\text{D}_2$  supplementation. This guide provides a comprehensive overview of the current understanding of circulating  $24,25(\text{OH})_2\text{D}$  levels, with a focus on total and  $\text{D}_3$  metabolites, methodologies for their quantification, and the underlying metabolic pathways.

## Data Presentation: Circulating Levels of $24,25(\text{OH})_2\text{D}$ in Healthy Adults

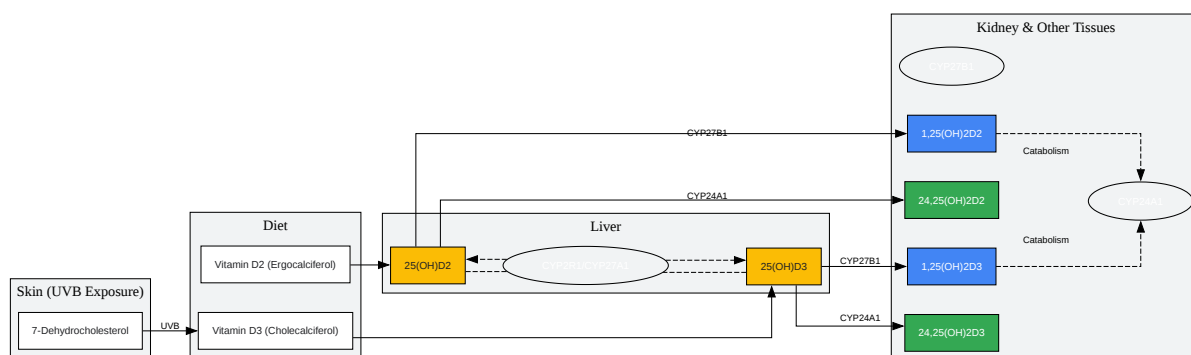
The following table summarizes quantitative data on the circulating concentrations of 24,25-dihydroxyvitamin D in healthy adult populations from various studies. It is important to note the specific metabolite measured in each study.

Study Population	Number of Subjects (n)	Metabolite Measured	Mean Concentration ( $\pm$ SD)	Reference Interval	Unit Conversion
Healthy Army Recruits	1996	24,25(OH) <sub>2</sub> D (Total)	Not Reported	1.1 - 13.5 nmol/L	1 nmol/L = 0.416 ng/mL
Middle-Aged Adults	92	24,25(OH) <sub>2</sub> D (Total)	Not Reported	0.4 - 8.9 nmol/L	1 nmol/L = 0.416 ng/mL
General Korean Population	200	24,25(OH) <sub>2</sub> D (Total)	1.9 $\pm$ 1.1 ng/mL	Not Reported	1 ng/mL = 2.4 nmol/L
Healthy Subjects	Not specified	24,25(OH) <sub>2</sub> D (Total)	5.7 $\pm$ 3.4 nmol/L	Not Reported	1 nmol/L = 0.416 ng/mL

A study identified a concentration of >4.2 nmol/L of 24,25(OH)<sub>2</sub>D as a diagnostic cut-off for vitamin D sufficiency (defined as 25(OH)D >50 nmol/L)[1][2]. The ratio of 25(OH)D to 24,25(OH)<sub>2</sub>D is also a clinically relevant parameter, with a reference interval in healthy subjects reported to be between 7 and 23[1][2].

## Signaling Pathways

The metabolism of vitamin D to its various active and inactive forms is a tightly regulated process involving several key cytochrome P450 enzymes. The following diagram illustrates the primary metabolic pathway leading to the formation of 24,25-dihydroxyvitamin D.



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**Caption:** Vitamin D Metabolic Pathway.

## Experimental Protocols

The quantification of 24,25-dihydroxyvitamin D and other vitamin D metabolites in serum or plasma is predominantly achieved through Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This methodology offers high sensitivity and specificity, allowing for the simultaneous measurement of multiple vitamin D metabolites[3][4].

### Key Steps in a Typical LC-MS/MS Protocol:

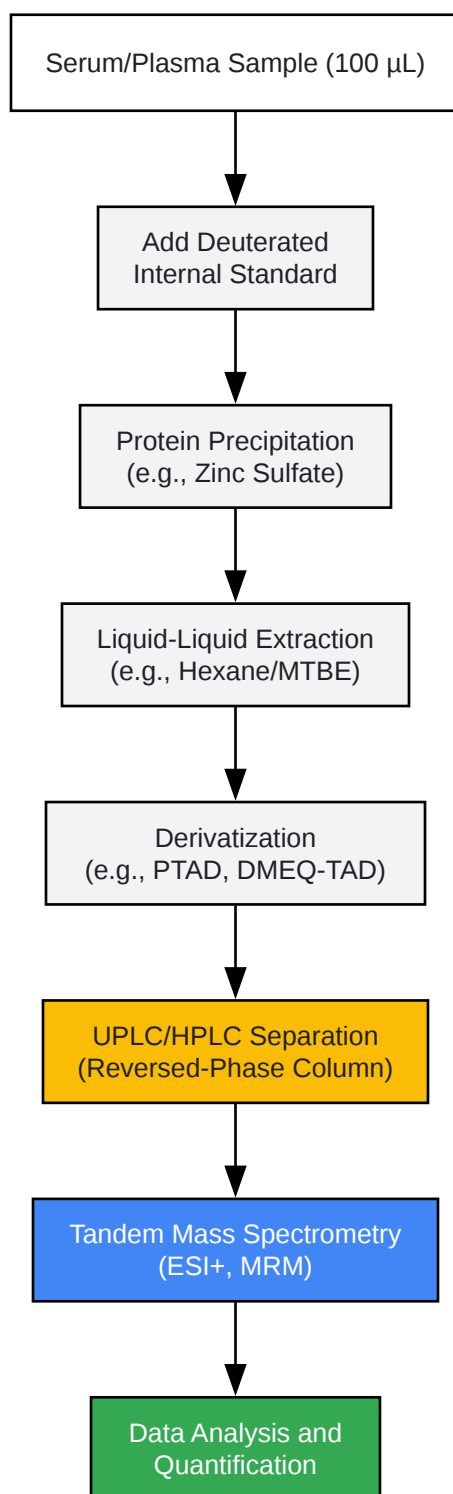
- Sample Preparation:
  - Protein Precipitation: Serum or plasma samples (typically 100  $\mu$ L) are treated with a protein precipitating agent, such as zinc sulfate or acetonitrile, to remove interfering

proteins.

- Internal Standard Addition: A deuterated internal standard (e.g., d6-24,25(OH)<sub>2</sub>D<sub>3</sub>) is added to the sample to account for variations in sample processing and instrument response.
- Liquid-Liquid Extraction (LLE): The vitamin D metabolites are extracted from the aqueous sample into an organic solvent, such as hexane or methyl tert-butyl ether (MTBE).
- Derivatization: To enhance ionization efficiency and improve sensitivity, the extracted metabolites are often derivatized. A common derivatizing agent is 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) or DMEQ-TAD, which reacts with the cis-diene structure of the vitamin D molecule[3][5].
- Chromatographic Separation:
  - The derivatized extract is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.
  - Separation of the different vitamin D metabolites is typically achieved using a reversed-phase column (e.g., C18 or Phenyl).
  - A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a modifier like formic acid or ammonium formate) and an organic component (e.g., methanol or acetonitrile) is employed.
- Mass Spectrometric Detection:
  - The eluent from the chromatography system is introduced into a tandem mass spectrometer.
  - Electrospray ionization (ESI) in positive ion mode is commonly used.
  - Detection is performed using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions for each analyte and internal standard are monitored for highly selective and sensitive quantification.

## Generalized Experimental Workflow:

The following diagram outlines the general workflow for the quantification of 24,25-dihydroxyvitamin D by LC-MS/MS.



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**Caption:** LC-MS/MS Workflow for 24,25(OH)<sub>2</sub>D.

## Conclusion

The measurement of circulating 24,25-dihydroxyvitamin D provides valuable insights into the catabolic side of the vitamin D pathway. While robust LC-MS/MS methods exist for the quantification of total and D<sub>3</sub> forms of this metabolite, there is a notable lack of data on the circulating levels of 24,25-dihydroxyvitamin D<sub>2</sub> in healthy individuals. Future research focusing on the distinct roles and concentrations of D<sub>2</sub> and D<sub>3</sub> metabolites will be crucial for a more complete understanding of vitamin D homeostasis and its implications for human health. The established reference intervals for total 24,25(OH)<sub>2</sub>D and its ratio to 25(OH)D serve as important tools in clinical and research settings for assessing vitamin D status and identifying potential abnormalities in its metabolism.

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## References

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